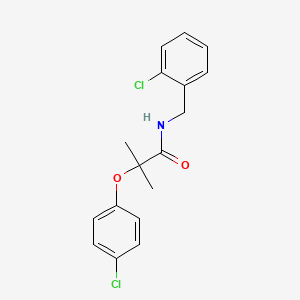![molecular formula C18H17NO6 B5694524 dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate is a chemical compound that belongs to the family of isophthalic acid derivatives. It is also known as DMFAI and has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology.
Wissenschaftliche Forschungsanwendungen
DMFAI has significant potential in various scientific research applications. It can be used as a building block for the synthesis of various conjugated polymers, which have applications in optoelectronics, photovoltaics, and sensors. DMFAI can also be used as a fluorescent probe for the detection of metal ions, such as Cu2+ and Fe3+. Additionally, DMFAI has shown promising results in the development of new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of DMFAI is not well understood. However, it is believed that the compound interacts with various cellular targets, including enzymes and receptors, to exert its biological effects. DMFAI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMFAI has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMFAI inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, DMFAI has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMFAI can reduce the growth of tumors and improve the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMFAI is its ease of synthesis and high yield. Additionally, DMFAI is stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of DMFAI is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of DMFAI. One of the areas of interest is the development of new conjugated polymers using DMFAI as a building block. Additionally, further studies are needed to understand the mechanism of action of DMFAI and its potential applications in the development of new drugs. Finally, the development of new methods for improving the solubility of DMFAI in water could expand its potential applications in various fields.
Synthesemethoden
The synthesis of DMFAI involves the reaction of 5-methyl-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isophthalic acid in the presence of triethylamine to yield DMFAI. The yield of the compound is around 60-70%, and the purity can be increased by recrystallization.
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-4-5-15(25-11)6-7-16(20)19-14-9-12(17(21)23-2)8-13(10-14)18(22)24-3/h4-10H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMCNDEKCNYFY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)









![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)